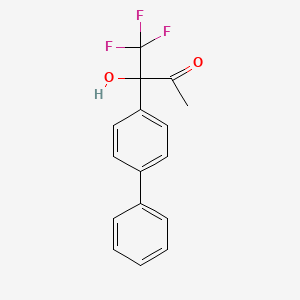
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is a chemical compound characterized by its unique structure, which includes a biphenyl group attached to a trifluoromethylated hydroxybutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one typically involves the following steps:
Biphenyl Derivative Preparation: The biphenyl derivative can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of biphenyl with an appropriate halide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base.
Hydroxylation: The hydroxy group can be introduced through hydroboration-oxidation or other hydroxylation methods.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, other reduced derivatives.
Substitution Products: Amides, esters, ethers.
Aplicaciones Científicas De Investigación
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism by which 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards specific biological targets, while the hydroxy group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-3-hydroxybutan-2-one: Similar structure but lacks the biphenyl group.
3-(Biphenyl-4-yl)-4,4,4-trifluorobutan-2-one: Similar but without the hydroxy group.
3-(Biphenyl-4-yl)-4,4,4-trifluorobutan-2-ol: Similar but with a different functional group.
Uniqueness: 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is unique due to the combination of the biphenyl group and the trifluoromethylated hydroxybutanone moiety, which provides distinct chemical and biological properties compared to its similar compounds.
Propiedades
Fórmula molecular |
C16H13F3O2 |
|---|---|
Peso molecular |
294.27 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxy-3-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)15(21,16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,21H,1H3 |
Clave InChI |
QUNGXIWLISPCBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


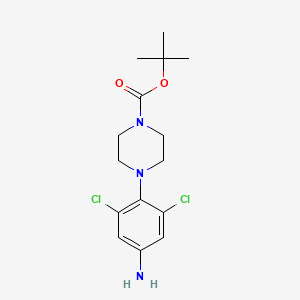
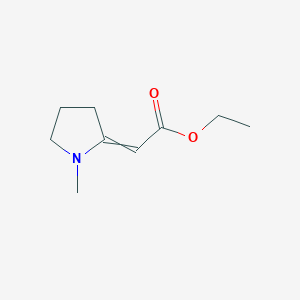
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)
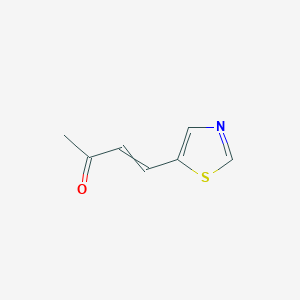
![1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B15357031.png)
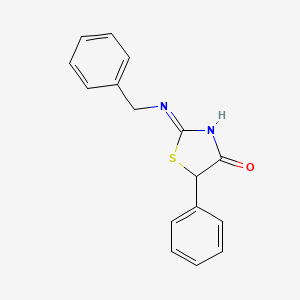
![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
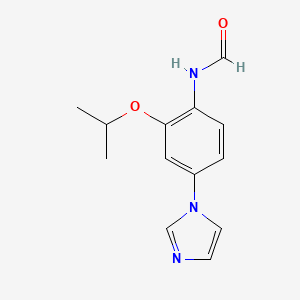
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)

